molecular formula C22H26ClN5O2 B11338928 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11338928
M. Wt: 427.9 g/mol
InChI Key: ZNYUAWRLLZPEQH-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a purine derivative with a chlorobenzyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and organic solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce a fully saturated compound.

Scientific Research Applications

3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects through modulation of neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which is crucial for its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its combination of a purine core with both a chlorobenzyl and a cyclohexyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H26ClN5O2

Molecular Weight

427.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H26ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-5-6-11-17(15)23)27-13-7-12-26(21(27)24-19)16-9-3-2-4-10-16/h5-6,8,11,16H,2-4,7,9-10,12-14H2,1H3

InChI Key

ZNYUAWRLLZPEQH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5CCCCC5

Origin of Product

United States

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